

Data Presentation: Quantitative Analysis of Eriocitrin Extraction

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Compound of Interest

Compound Name: Eriocitrin

Cat. No.: B1671051

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The efficiency of **eriocitrin** extraction is influenced by various parameters, including the choice of solvent, temperature, and extraction time. The following tables summarize quantitative data from different studies to provide a baseline for expected yields and optimal conditions.

Table 1: **Eriocitrin** Content and Total Flavonoids in Lemon Peel

Parameter	Value	Source
Eriocitrin Content	~1,500 ppm (in peel)	[1][2]
Eriocitrin Content	27.72 ± 0.47 mg/g Dry Weight	[3]
Eriocitrin Content	5.1 to 7.2 ± 0.2 mg/g Dry Weight	[4]
Eriocitrin Concentration	159.43 mg/L (in ultrasound extract)	[5]
Total Flavonoid Content	103.48 ± 0.68 mg/g Dry Weight	[3]

Table 2: Optimized **Eriocitrin** Extraction Conditions from Citrus limon Peel

Parameter	Optimal Condition	Resulting Eriocitrin Yield	Source
Method 1: Stirring Extraction	[4]		
Solvent	25% Ethanol in Water	7.2 ± 0.2 mg/g dw	
Temperature	80 °C		
Time	150 minutes		
Method 2: General Solvent Extraction	[4]		
Solvent	60% Methanol in Water	Max. total polyphenols (3.55 mg GAE/g dw)	
Temperature	60 °C		
Time	14 minutes		

Experimental Protocols

The following sections provide detailed step-by-step methodologies for the isolation and analysis of **eriocitrin** from lemon peels.

Protocol 1: Sample Preparation

- **Collection and Washing:** Procure fresh lemons. Wash the fruits thoroughly with deionized water to remove any surface impurities.
- **Peeling:** Carefully peel the lemons. The peel, consisting of the flavedo (outer colored part) and albedo (inner white part), is the primary source of **eriocitrin**.[\[1\]](#)
- **Drying:** Dry the lemon peels to reduce moisture content. This can be achieved by shadow drying for 7-10 days or by using a temperature-controlled oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.[\[4\]](#)[\[6\]](#)
- **Grinding:** Grind the dried peels into a fine powder using a laboratory mill or blender. Sieve the powder to obtain a uniform particle size (e.g., select particles larger than 400 µm).[\[4\]](#)

- Storage: Store the powdered lemon peel in an airtight container in a freezer until extraction to prevent degradation of bioactive compounds.[4]

Protocol 2: Extraction of Eriocitrin

This protocol describes a conventional solvent extraction method optimized for **eriocitrin**.

- Setup: Weigh 1 gram of the powdered lemon peel and place it into a glass beaker.
- Solvent Addition: Add 20 mL of the extraction solvent (e.g., 25% ethanol in water) to the beaker, achieving a solid-to-liquid ratio of 1:20 (g/mL).[4]
- Extraction: Place the beaker on a magnetic stirrer and set the stirring speed to 500 rpm. Heat the mixture to 80 °C and maintain these conditions for 150 minutes.[4]
- Filtration: After extraction, allow the mixture to cool down. Separate the solid residue from the liquid extract by filtering through Whatman No. 1 filter paper or by centrifugation.
- Concentration: Collect the filtrate (crude extract). The solvent can be removed using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to yield a concentrated crude extract.

Alternative methods like ultrasound-assisted extraction can also be employed. For instance, sonicating the mixture at 40 kHz and 150 W for 30 minutes at 40°C can enhance extraction efficiency.[7]

Protocol 3: Purification by Column Chromatography

Further purification of the crude extract is necessary to isolate **eriocitrin** from other co-extracted compounds.

- Column Preparation: Pack a glass column (e.g., 300mm x 10mm) with silica gel as the stationary phase.[6][8]
- Sample Loading: Dissolve the concentrated crude extract in a minimal amount of a suitable solvent, such as ethyl acetate. Load this solution onto the top of the prepared silica gel column.[6]

- Elution:
 - Begin by washing the column with a non-polar solvent like n-hexane to remove non-polar impurities. Collect the eluate in fractions.[6][8]
 - Proceed with elution using a more polar solvent, such as ethyl acetate, to elute the flavonoids.[6][8] Collect the eluate in separate 5 mL fractions.
- Fraction Analysis: Analyze the collected fractions for the presence of **erioditrin** using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Pooling and Concentration: Combine the fractions that show a high concentration of **erioditrin**. Evaporate the solvent from the pooled fractions to obtain the purified **erioditrin**-containing material.

An alternative to silica gel is the use of a porous synthetic adsorption resin, which can selectively adsorb **erioditrin** from the extract.[9]

Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the identification and quantification of **erioditrin**.

- System: An HPLC system equipped with a Diode Array Detector (DAD) is recommended.[4]
- Column: A C18 reverse-phase column (e.g., 250mm × 4.6mm, 5µm particle size) is commonly used.[6][8] Maintain the column temperature at 40 °C.[4]
- Mobile Phase: A gradient elution is typically performed using:
 - Mobile Phase A: 0.1% or 0.5% formic acid in HPLC-grade water.[4][8]
 - Mobile Phase B: 0.1% or 0.5% formic acid in acetonitrile (or an acetonitrile/water mixture). [4][8]
- Flow Rate: Set the flow rate to 1.0 mL/min.[8]
- Injection Volume: Inject 10 µL of the sample (dissolved in a suitable solvent like methanol).[8]

- Detection: Monitor the absorbance at 280 nm, which is the characteristic wavelength for flavanones like **eriocitrin**.^{[6][8]}
- Quantification: Prepare a calibration curve using an **eriocitrin** standard of known concentrations. Calculate the concentration of **eriocitrin** in the samples by comparing their peak areas to the standard curve.^[6]

Visualizations

The following diagrams illustrate the key workflows in the isolation protocol.

Caption: Overall workflow for the isolation and quantification of **eriocitrin**.

Caption: Detailed workflow for the purification of **eriocitrin** via column chromatography.

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- To cite this document: BenchChem. [Data Presentation: Quantitative Analysis of Eriocitrin Extraction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671051#protocol-for-isolating-eriocitrin-from-lemon-peels]

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